

hSTING agonist-1 cGAS-STING pathway activation

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Compound of Interest

Compound Name: *hSTING agonist-1*

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An In-depth Technical Guide to **hSTING Agonist-1** and cGAS-STING Pathway Activation

Introduction

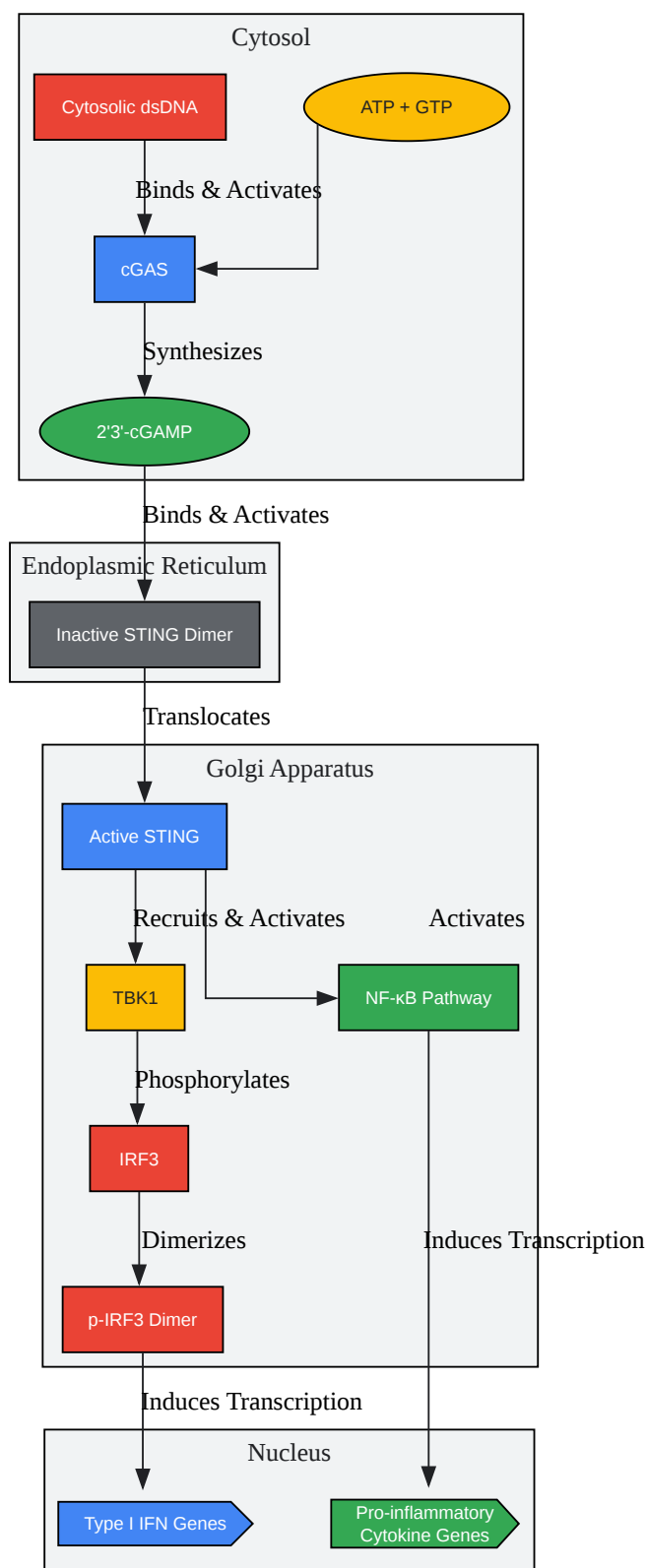
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells.[1][2] Activation of this pathway leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a robust immune response. This makes the cGAS-STING pathway a compelling target for therapeutic intervention in various diseases, including cancer and infectious diseases.[3][4] **hSTING agonist-1** is a potent activator of human STING (hSTING) and serves as a valuable tool for studying the intricate mechanisms of this signaling cascade and for the development of novel immunotherapies.[5] This guide provides a comprehensive overview of the cGAS-STING pathway, the role of **hSTING agonist-1**, quantitative data on its activity, detailed experimental protocols, and visualizations of the key processes.

The cGAS-STING Signaling Pathway

The cGAS-STING signaling pathway is initiated by the recognition of cytosolic dsDNA by cGAS.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2][3] cGAMP then binds to the STING protein, which is primarily localized on the membrane of the

endoplasmic reticulum (ER).[1][6] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[6][7]

In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][6] Activated TBK1 phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons.[1][6] In parallel, STING activation can also lead to the activation of the NF- κ B pathway, resulting in the production of various pro-inflammatory cytokines.[6]



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Diagram 1: The cGAS-STING signaling pathway.

hSTING Agonist-1: A Tool for Pathway Activation

"hSTING agonist-1" is described as a potent agonist of human STING, playing a significant role in inflammation research.[5] While the exact chemical structure and universally recognized name can vary in literature, one specific compound identified as STING agonist-1 is (Z)-4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1][5]thiazine-6-carbimidic acid.[8] Such agonists are designed to directly bind to and activate STING, bypassing the need for cGAS and cytosolic DNA. This direct activation allows for precise modulation of the pathway for research and therapeutic purposes. Pharmacological activation of STING has been shown to induce an antiviral state and boost antitumor immunity.[4]

Quantitative Data

The potency of STING agonists is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays, and their binding affinity (Kd) to the STING protein. Below is a summary of representative quantitative data for various STING agonists.

Compound Name	Assay Type	Cell Line/System	Parameter	Value	Reference
SHR1032	STING Activation	THP1-STING-R232	GI50	23 nM	[9]
ADU-S100	STING Activation	THP1-STING-R232	GI50	9441 nM	[9]
diABZI agonist-3	Binding Affinity (SPR)	hSTING (R232)	Kd	0.05 nM	
2',3'-cGAMP	Binding Affinity (SPR)	hSTING (R232)	Kd	3.05 nM	
2',3'-cGAMP	Binding Affinity (SPR)	hSTING (A162)	Kd	1.45 nM	
Compound 11	Inhibition of STING	293T (hSTING)	IC50	Varies	[10]

Note: EC50 and IC50 are measures of a drug's potency; a lower value indicates a more potent compound.[11][12][13] Kd represents the dissociation constant, where a lower value signifies stronger binding affinity.[14]

Experimental Protocols

In Vitro STING Activation Assay

This assay is used to determine the potency of a STING agonist in a cellular context.

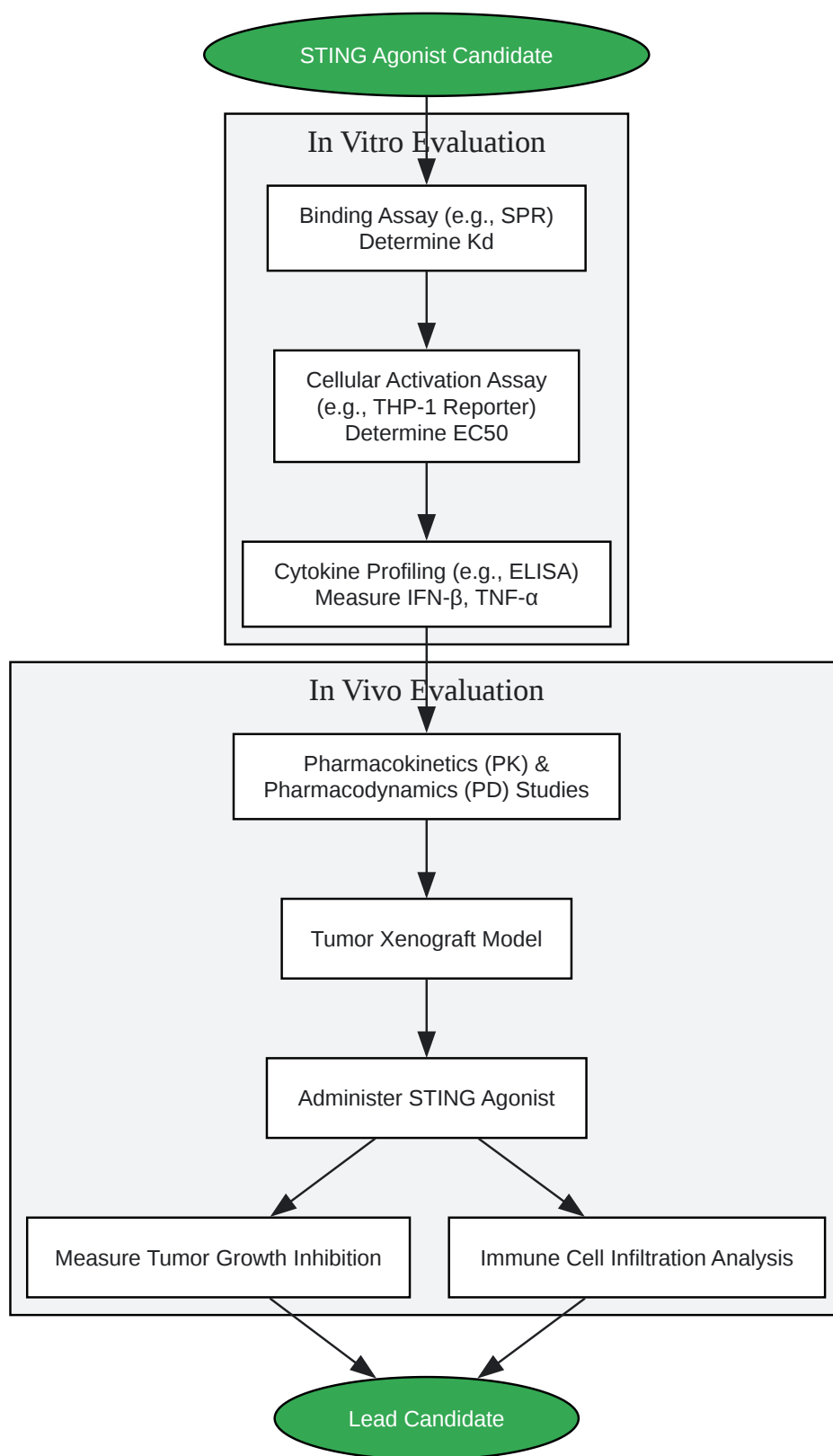
- **Cell Culture:** THP-1 cells, a human monocytic cell line, are commonly used. Often, these cells are engineered to express a reporter gene, such as luciferase, under the control of an IRF3-dependent promoter.[15]
- **Compound Preparation:** **hSTING agonist-1** is typically dissolved in DMSO to create a stock solution (e.g., 10 mM).[8] Serial dilutions are then prepared in cell culture medium.
- **Cell Treatment:** Cells are seeded in 96-well plates and treated with varying concentrations of the STING agonist.
- **Incubation:** The treated cells are incubated for a specific period (e.g., 6-24 hours) to allow for STING pathway activation and reporter gene expression.
- **Luciferase Assay:** A luciferase substrate is added to the cells, and the resulting luminescence is measured using a plate reader.
- **Data Analysis:** The luminescence data is plotted against the agonist concentration, and the EC50 value is calculated using a four-parameter logistic model.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a biophysical technique used to measure the binding kinetics and affinity between a ligand (STING agonist) and a protein (hSTING).

- **Protein Immobilization:** Purified recombinant hSTING protein is immobilized on a sensor chip.

- **Ligand Injection:** A series of concentrations of the STING agonist are flowed over the sensor chip surface.
- **Binding Measurement:** The binding of the agonist to the immobilized STING protein is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.
- **Data Analysis:** The binding data is used to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

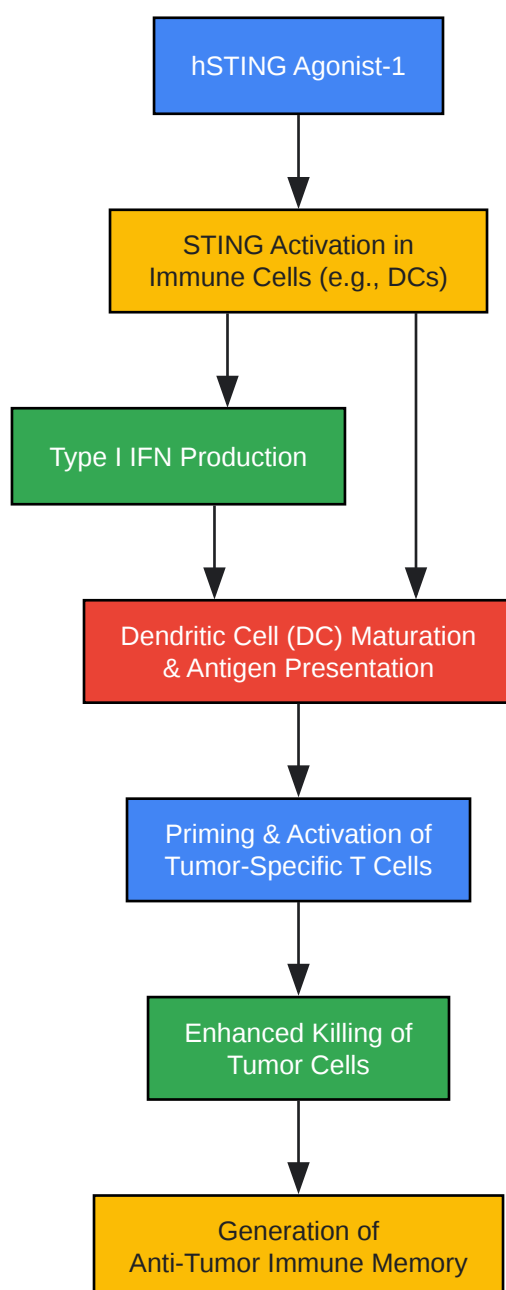


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Diagram 2: Experimental workflow for evaluating a STING agonist.

Therapeutic Rationale and Logical Relationships

The therapeutic rationale for using a STING agonist, particularly in oncology, is based on its ability to stimulate a potent anti-tumor immune response. By activating STING in immune cells within the tumor microenvironment, such as dendritic cells, STING agonists can enhance the cross-presentation of tumor antigens to T cells. This leads to the priming and activation of tumor-specific T cells, which can then recognize and kill cancer cells. Additionally, the production of type I interferons and other cytokines can further remodel the tumor microenvironment to be more pro-inflammatory and less immunosuppressive.



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